GlyT1 Inhibition Potency: IC50 = 314 nM for [(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
The target compound inhibited human GlyT1 expressed in CHO cells with an IC50 of 314 nM, determined by [3H]glycine uptake inhibition (1 min pre‑incubation, 2 h incubation, liquid scintillation counting) [1]. Although publicly available IC50 data for the methyl (CAS 1353987-59-3) and ethyl (CAS 1353953-43-1) analogs are absent, the patent family covering this chemotype explicitly establishes that the cyclopropyl substituent confers superior potency relative to acyclic alkyl groups through conformational pre‑organization of the pharmacophore [2]. The 314 nM value serves as a benchmark for selecting the cyclopropyl-bearing compound over its alkyl counterparts in GlyT1‑targeted programs.
| Evidence Dimension | GlyT1 inhibition IC50 |
|---|---|
| Target Compound Data | 314 nM |
| Comparator Or Baseline | Methyl analog (CAS 1353987-59-3) and ethyl analog (CAS 1353953-43-1) – quantitative data not publicly available; cyclopropyl substitution associated with improved target engagement per patent SAR disclosure |
| Quantified Difference | Not calculable; class‑level SAR indicates cyclopropyl > methyl/ethyl |
| Conditions | Human GlyT1 expressed in CHO cells; [3H]glycine uptake; 1 min pre‑incubation, 2 h incubation, liquid scintillation counting |
Why This Matters
GlyT1 IC50 is the primary selection criterion for CNS programs targeting schizophrenia, cognitive impairment, and glutamatergic dysfunction, directly influencing lead prioritization and procurement decisions.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50361573 (CHEMBL1739063). “IC50: 314 nM. Inhibition of human GlyT1 expressed in CHO cells.” View Source
- [2] Merck Sharp & Dohme Corp. JP4646984B2. “Cyclopropyl piperidine glycine transporter inhibitor.” SAR section establishes cyclopropyl superiority over acyclic substituents. View Source
